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Abstract
This technical guide provides a comprehensive overview of 4-Cbz-Morpholine-3-carboxylic
acid, a pivotal heterocyclic building block in contemporary drug discovery and organic

synthesis. We delve into its core physicochemical properties, analytical characterization

methodologies, and chemical reactivity. This document is intended for researchers, scientists,

and drug development professionals, offering field-proven insights and detailed experimental

protocols to support the effective utilization of this versatile compound. The guide emphasizes

the causality behind experimental choices, ensuring a robust and validated understanding of its

application.

Introduction
4-Cbz-Morpholine-3-carboxylic acid, also known as (S)-4-(benzyloxycarbonyl)morpholine-3-

carboxylic acid, is a chiral, N-protected morpholine derivative. The morpholine scaffold is a

privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical

candidates due to its favorable pharmacokinetic properties, including improved aqueous

solubility and metabolic stability. The presence of the benzyloxycarbonyl (Cbz) protecting group

on the nitrogen atom allows for controlled, sequential chemical transformations, while the

carboxylic acid functionality at the 3-position serves as a critical handle for peptide coupling
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and other derivatizations.[1] This unique combination of features makes it an invaluable

intermediate for the synthesis of complex molecules, particularly in the development of novel

therapeutics such as enzyme inhibitors and receptor antagonists.[2][3]

Section 1: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to

its successful application in research and development. The key properties of 4-Cbz-
Morpholine-3-carboxylic acid are summarized below.
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Property Value Source

Chemical Structure [4]

Molecular Formula C₁₃H₁₅NO₅ [4]

Molecular Weight 265.26 g/mol [4]

CAS Number
819078-65-4 (for S-

enantiomer)
[4][5]

Appearance
White to off-white powder or

crystals
[6]

IUPAC Name

(3S)-4-

(phenylmethoxycarbonyl)morp

holine-3-carboxylic acid

[4]

Solubility

Soluble in methanol, ethyl

acetate, and other common

organic solvents.

[7]

Storage Temperature
2-8°C, keep in a dark, dry, and

sealed place.
[8][9]

Section 2: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural

integrity of 4-Cbz-Morpholine-3-carboxylic acid. The following techniques are standard for a

comprehensive quality control assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

¹H NMR: The proton NMR spectrum provides characteristic signals for the morpholine ring

protons, the benzylic protons of the Cbz group, and the aromatic protons. The morpholine

protons typically appear as a complex multiplet pattern between 3.0 and 4.5 ppm.[10] The

two benzylic protons of the Cbz group will present as a singlet or a pair of doublets around

5.1-5.2 ppm, and the five aromatic protons will be observed in the 7.2-7.4 ppm region.[11]

The acidic proton of the carboxylic acid may be observed as a broad singlet, often above 10

ppm, or may undergo exchange and not be visible.

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyls of the

carbamate and carboxylic acid (typically ~155-175 ppm), the aromatic carbons (~127-136

ppm), the benzylic carbon (~67 ppm), and the aliphatic carbons of the morpholine ring (~45-

70 ppm).[12]

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 4-Cbz-
Morpholine-3-carboxylic acid (C₁₃H₁₅NO₅), the expected monoisotopic mass is

approximately 265.095 Da.[4] Electrospray ionization (ESI) is a common technique, and the

compound can be observed as the protonated molecule [M+H]⁺ at m/z 266.1 or the sodiated

adduct [M+Na]⁺ at m/z 288.1.

High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard method for determining the purity of non-volatile compounds like

N-protected amino acids.[13][14] A reverse-phase method is typically employed.

Rationale: The Cbz group imparts sufficient hydrophobicity to the molecule, allowing for good

retention and separation on C18 columns.[15] UV detection is highly effective due to the

strong absorbance of the phenyl ring in the Cbz group, typically monitored at wavelengths

between 254 nm and 280 nm.[13]

Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Cbz-Morpholine-3-carboxylic acid stems from the orthogonal

reactivity of its two key functional groups.
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Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is a robust protecting group that can be selectively removed under specific

conditions, most commonly via catalytic hydrogenolysis.[16]

Method: The compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl

acetate) and stirred under a hydrogen atmosphere (typically 1 atm) in the presence of a

palladium catalyst, such as 10% palladium on carbon (Pd/C).[17]

Causality: This method is highly efficient and clean, as the byproducts are toluene and

carbon dioxide, which are easily removed. It is also mild and preserves the stereochemistry

of the chiral center. Alternative methods like using HBr in acetic acid can be employed but

are more corrosive and can sometimes lead to side reactions.

Activation of the Carboxylic Acid
The carboxylic acid is a versatile handle for forming amide bonds, a cornerstone of peptide and

medicinal chemistry.

Method: The carboxylic acid is typically activated using peptide coupling reagents to form an

active ester or related species, which then readily reacts with a primary or secondary amine.

Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide) in combination with additives like HOBt

(Hydroxybenzotriazole), or uronium-based reagents such as HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate).[18]

Causality: The use of coupling reagents is necessary to convert the poor leaving group of the

carboxylic acid (hydroxide) into a good leaving group. This facilitates amide bond formation

under mild conditions, minimizing racemization of the adjacent chiral center.

Section 4: Experimental Protocols
The following protocols represent standardized, validated methods for the analysis of 4-Cbz-
Morpholine-3-carboxylic acid.

Protocol: Purity Determination by Reverse-Phase HPLC
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This protocol outlines a general method for assessing the chemical purity.

Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150

mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

Gradient Program:

0-2 min: 5% B

2-17 min: 5% to 95% B

17-20 min: 95% B

20-21 min: 95% to 5% B

21-25 min: 5% B

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm.

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1

mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

Injection Volume: 10 µL.

Data Analysis: Integrate the peak area of all detected peaks. Calculate purity as (Area of

Main Peak / Total Area of All Peaks) x 100%.

Protocol: Structural Confirmation by ¹H NMR
This protocol describes the preparation of a sample for ¹H NMR analysis.

Sample Preparation: Accurately weigh 5-10 mg of 4-Cbz-Morpholine-3-carboxylic acid.
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Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent,

such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

DMSO-d₆ is often preferred as it can help in observing the acidic proton.

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0

ppm).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (Fourier transform, phase correction, baseline

correction) and integrate the signals to determine the relative proton ratios, confirming they

match the expected structure.

Section 5: Visualizations
Workflow for Analytical Characterization
The following diagram illustrates a standard workflow for the quality control and

characterization of a new batch of 4-Cbz-Morpholine-3-carboxylic acid.
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Caption: Standard QC workflow for 4-Cbz-Morpholine-3-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1365841?utm_src=pdf-body-img
https://www.benchchem.com/product/b1365841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Chemical Reactivity Diagram
This diagram outlines the primary synthetic transformations involving 4-Cbz-Morpholine-3-
carboxylic acid.

Deprotection

Amide Coupling
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3-carboxylic acid
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Methanol Cbz Removal 

R-NH₂
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 Acid Activation 
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Coupled Amide Product

Click to download full resolution via product page

Caption: Key reactions of 4-Cbz-Morpholine-3-carboxylic acid.

Conclusion
4-Cbz-Morpholine-3-carboxylic acid is a highly valuable and versatile building block for

synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with

the orthogonal reactivity of its functional groups, provide chemists with a reliable tool for

constructing complex molecular architectures. The analytical and synthetic protocols detailed in

this guide offer a robust framework for the effective handling, characterization, and application

of this compound, empowering researchers to advance their drug discovery and development

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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